2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that falls under the category of thiazole derivatives . Thiazoles are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structures of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines exhibit notable antioxidant properties. Researchers have identified novel derivatives with high antioxidant activity, making them promising candidates for combating oxidative stress-related diseases .
Antimicrobial Effects
Certain thiazolo[4,5-b]pyridines demonstrate antimicrobial activity. These compounds could be explored further for their potential in treating bacterial, fungal, or viral infections .
Anti-inflammatory Properties
Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory effects. These molecules may modulate inflammatory pathways and hold promise as anti-inflammatory agents .
Herbicidal Activity
Some thiazolo[4,5-b]pyridines exhibit herbicidal properties. Researchers have identified compounds with potential use in weed control and agriculture .
Antifungal Potential
Thiazolo[4,5-b]pyridines have been studied as antifungal agents. Their activity against fungal pathogens suggests applications in agriculture and medicine .
Antitumor Effects
Novel thiazolo[4,5-b]pyridines have demonstrated antitumor activity. These compounds could be explored for cancer therapy and drug development .
Histamine H3 Receptor Antagonism
Some representatives of this class act as histamine H3 receptor antagonists. These compounds may have implications in treating allergic reactions and related conditions .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The interaction of thiazolo[4,5-b]pyridines with their targets often results in a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Future Directions
properties
IUPAC Name |
2-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORKEKQJZVLMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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